![molecular formula C60H39N3 B1645823 1,3,5-三[4-(9-咔唑基)苯基]苯 CAS No. 160780-82-5](/img/structure/B1645823.png)
1,3,5-三[4-(9-咔唑基)苯基]苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene is a complex organic compound characterized by its three carbazole units attached to a benzene ring. This compound is known for its electron-rich properties and is widely used in advanced materials, particularly in the field of organic electronics.
科学研究应用
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is utilized in the study of organic materials and their interactions with biological systems.
Industry: The compound is extensively used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transporting properties.
作用机制
- The primary targets of tCP are not well-documented in the literature. However, we know that it functions as a host material for phosphorescent emitters in OLEDs. Its primary role is to facilitate charge transport within the device structure, specifically aiding hole injection and transport from the anode to the emitting layer .
Target of Action
Mode of Action
生化分析
Biochemical Properties
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene plays a crucial role in various biochemical reactions due to its unique structure and properties. It interacts with several enzymes, proteins, and other biomolecules, facilitating electron transfer processes. The compound’s electron-rich nature allows it to participate in redox reactions, where it can act as an electron donor. This interaction is particularly significant in the context of its use as a phosphorescent host material in LEDs, where it helps in the efficient transfer of energy .
Cellular Effects
The effects of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to facilitate electron transfer can impact various cellular processes, including oxidative phosphorylation and other metabolic pathways. Additionally, its role in energy transfer can affect the expression of genes involved in these pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene exerts its effects through several mechanisms. It binds to specific biomolecules, facilitating electron transfer and energy conversion processes. This binding interaction can lead to the activation or inhibition of enzymes, depending on the context. For instance, in the context of LEDs, the compound’s interaction with phosphorescent materials leads to efficient energy transfer and light emission. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene vary with different dosages in animal models. At lower doses, the compound can facilitate electron transfer and energy conversion processes without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are critical for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene is involved in several metabolic pathways, primarily those related to electron transfer and energy conversion. The compound interacts with enzymes and cofactors involved in oxidative phosphorylation and other redox reactions. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s electron-rich nature also allows it to participate in various transport processes, influencing its distribution within the cell .
Subcellular Localization
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene is localized in specific subcellular compartments, where it can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as mitochondria, where it can participate in electron transfer and energy conversion processes. This subcellular localization is critical for the compound’s role in modulating cellular metabolism and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene typically involves the following steps:
Bromination: The starting material, benzene, undergoes bromination to introduce bromine atoms at the 1, 3, and 5 positions.
Nucleophilic Substitution: The brominated benzene is then treated with carbazole under nucleophilic substitution conditions to replace the bromine atoms with carbazole units.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different functional groups can be introduced to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted variants of the original compound.
相似化合物的比较
1,3,5-tris(4-bromophenyl)benzene
1,3,5-tris(2-methylphenyl)benzene
1,3,5-tris(trifluoromethyl)benzene
属性
IUPAC Name |
9-[4-[3,5-bis(4-carbazol-9-ylphenyl)phenyl]phenyl]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H39N3/c1-7-19-55-49(13-1)50-14-2-8-20-56(50)61(55)46-31-25-40(26-32-46)43-37-44(41-27-33-47(34-28-41)62-57-21-9-3-15-51(57)52-16-4-10-22-58(52)62)39-45(38-43)42-29-35-48(36-30-42)63-59-23-11-5-17-53(59)54-18-6-12-24-60(54)63/h1-39H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCICDYGIJBPNPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H39N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
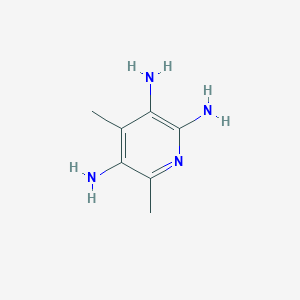
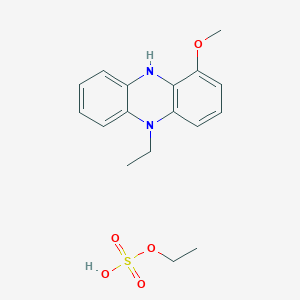
![2-(4-Ethylphenyl)-7-methoxyimidazo[2,1-b]benzothiazole](/img/structure/B1645751.png)


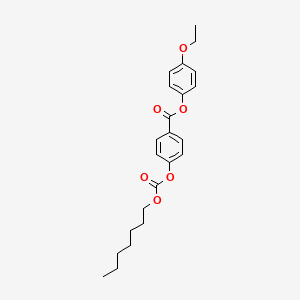
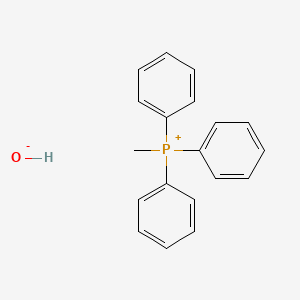


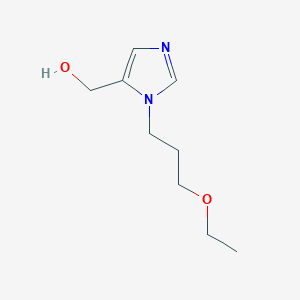
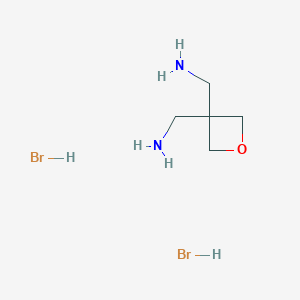
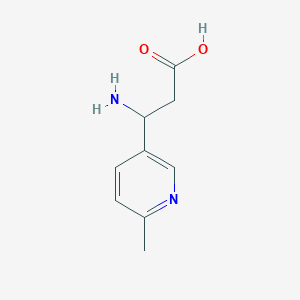

![3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B1645851.png)
